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Compound of Interest

Compound Name:
6-Methoxy-2-

(trifluoromethyl)quinolin-4-ol

Cat. No.: B181489 Get Quote

InChIKey: LLZDJBZPTTUUPM-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 6-Methoxy-2-
(trifluoromethyl)quinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals,

detailing its chemical properties, a detailed experimental protocol for its synthesis, and its

potential biological significance, particularly as an intermediate for antimalarial and anticancer

agents.

Chemical and Physical Properties
6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, with the CAS Number 1701-21-9, is a

quinolinone derivative characterized by a methoxy group at the 6-position and a trifluoromethyl

group at the 2-position.[1] The trifluoromethyl group is a key substituent in medicinal chemistry

known to enhance metabolic stability and lipophilicity.[2] The general class of quinoline

derivatives is recognized for a wide range of biological activities, including antimalarial and

anticancer properties.[2][3]

Table 1: Physicochemical Properties of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol
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Property Value Source

Molecular Formula C₁₁H₈F₃NO₂ PubChem[1]

Molecular Weight 243.18 g/mol PubChem[1]

IUPAC Name

6-methoxy-2-

(trifluoromethyl)-1H-quinolin-4-

one

PubChem[1]

CAS Number 1701-21-9 PubChem[1]

XLogP3 2.4 PubChem (Computed)[1]

Hydrogen Bond Donor Count 1 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
3 PubChem (Computed)[1]

Synthesis Protocol
The synthesis of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol can be achieved via the Conrad-

Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by

thermal cyclization.[4][5][6] The following protocol is adapted from a known procedure for the

synthesis of a structurally similar compound, 4-hydroxy-2-(trifluoromethyl)quinoline.[7] The key

adaptation is the use of p-anisidine (4-methoxyaniline) as the starting aniline to introduce the 6-

methoxy group.

Experimental Protocol: Conrad-Limpach Synthesis of 6-
Methoxy-2-(trifluoromethyl)quinolin-4-ol
Materials:

p-Anisidine (4-methoxyaniline)

Ethyl 4,4,4-trifluoro-3-oxobutanoate

Toluene

p-Toluenesulfonic acid
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Saturated aqueous NH₄HCO₃ solution

Anhydrous sodium sulfate

Petroleum ether

Ethyl acetate

Procedure:

Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark trap and a reflux

condenser, combine p-anisidine (1.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq),

toluene, and a catalytic amount of p-toluenesulfonic acid.

Condensation: Heat the reaction mixture to 140°C and allow it to reflux. The progress of the

reaction can be monitored by the collection of water in the Dean-Stark trap. Continue

refluxing overnight to ensure the completion of the initial condensation to form the enamine

intermediate.

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the

mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of

NH₄HCO₃, water, and saturated brine.

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purification: Purify the residue by silica gel column chromatography using a mixture of

petroleum ether and ethyl acetate as the eluent to yield the final product, 6-Methoxy-2-
(trifluoromethyl)quinolin-4-ol.

Expected Outcome: Based on similar syntheses, this procedure is expected to provide the

target compound as a solid with a yield in the range of 50-60%.[7]

Biological Significance and Potential Applications
Quinoline derivatives are a well-established class of compounds in drug discovery. The

incorporation of a trifluoromethyl group, as seen in the title compound, has been shown to
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significantly enhance the antimalarial activity of quinolones against resistant strains of

Plasmodium.[3]

Furthermore, the quinoline scaffold is a "privileged structure" that has been extensively utilized

in the development of anticancer agents.[8] A key mechanism of action for many quinoline-

based anticancer compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[8] This

pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is

a common feature in many cancers.[8][9] While direct studies on 6-Methoxy-2-
(trifluoromethyl)quinolin-4-ol are limited, its structural similarity to known inhibitors suggests

it may serve as a valuable intermediate or a candidate molecule for targeting this pathway.

Potential Signaling Pathway Involvement
The PI3K/Akt/mTOR pathway is a primary target for many quinoline-based inhibitors.[10][11]

The general mechanism involves the inhibition of key kinases within this cascade, leading to

the suppression of downstream signaling that promotes cancer cell survival and proliferation.
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Caption: PI3K/Akt/mTOR signaling pathway, a target for quinoline derivatives.

Summary
6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a compound with significant potential in the

fields of medicinal chemistry and drug development. Its synthesis is achievable through

established chemical reactions, and its structure suggests potential utility as an antimalarial or
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anticancer agent, likely through the modulation of key cellular signaling pathways such as the

PI3K/Akt/mTOR cascade. Further investigation into the specific biological activities and

mechanisms of action of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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